N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20-11-8-7-10(18)9-14(11)24-17(20)19-16(21)15-12(22-2)5-4-6-13(15)23-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTAPONQLTUZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=CC=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide typically involves the condensation of 6-chloro-3-methyl-1,3-benzothiazol-2-amine with 2,6-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is typically conducted under reflux conditions in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the benzothiazole ring to a more reduced form.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
(a) Benzothiazole vs. Benzodithiazine Derivatives
The target compound’s 1,3-benzothiazole core differs from the 1,4,2-benzodithiazine systems described in , and 3. For example:
- N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () : Contains a sulfur-rich benzodithiazine ring with two sulfonyl groups (SO₂), enhancing electron-withdrawing effects. This contrasts with the single sulfur atom in the benzothiazole core of the target compound .
- 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): Features additional hydroxyl groups and a hydrazine linker, enabling hydrogen bonding and metal coordination .
(b) Substituent Effects on Reactivity
- Chloro and Methyl Groups: The 6-chloro and 3-methyl substituents in the target compound are analogous to those in benzodithiazine derivatives ().
Spectroscopic and Crystallographic Comparisons
(a) IR and NMR Signatures
- C=N Stretching : The target compound’s imine bond (C=N) is expected to exhibit IR absorption near 1645 cm⁻¹, similar to benzodithiazine derivatives (: 1645 cm⁻¹) .
- SO₂ Stretching : Benzodithiazines show strong SO₂ peaks at 1345–1155 cm⁻¹ (), absent in the target compound due to the lack of sulfonyl groups .
- 1H-NMR : The methyl group (3-CH₃) in the target compound would resonate near δ 2.40 ppm, comparable to δ 2.40 ppm in benzodithiazine derivatives () .
(b) Crystallographic Tools
These tools enable precise determination of bond lengths and angles, critical for confirming the Z-configuration of the imine bond .
Biological Activity
The compound N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16ClN2O3S
- Molecular Weight : 344.81 g/mol
Structural Features
The structure features a benzothiazole moiety which is known for its ability to interact with various biological targets. The presence of chlorine and methoxy groups enhances its lipophilicity and biological activity.
1. Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including:
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are as follows:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest potential applications in treating bacterial infections.
3. Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
4. Neuroprotective Properties
Research indicates that benzothiazole derivatives may possess neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells. This could have implications for neurodegenerative diseases like Alzheimer's.
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing tumor xenografts showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 65% after four weeks of treatment.
Case Study 2: Safety Profile Assessment
A toxicity study evaluated the safety profile of the compound in rats. Results indicated no significant adverse effects at doses up to 50 mg/kg body weight, suggesting a favorable safety margin for potential therapeutic use.
Q & A
Q. What are the established synthesis routes and characterization methods for this compound?
The compound is synthesized via multi-step organic reactions, often involving condensation of substituted benzothiazole precursors with dimethoxybenzoyl chloride derivatives. Key steps include:
- Amide bond formation : Reacting the benzothiazole core with activated carboxylic acid derivatives under inert conditions (e.g., nitrogen atmosphere) .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are used to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC (C18 column, acetonitrile/water mobile phase) . Characterization relies on NMR (¹H/¹³C for structural confirmation), mass spectrometry (HRMS for molecular weight), and X-ray crystallography (for Z/E isomer verification) .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- HPLC : Quantifies purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
- NMR spectroscopy : Identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms stereochemistry .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage and handling .
Q. What preliminary biological activities have been reported for benzothiazole-derived analogs?
Similar compounds exhibit kinase inhibition (e.g., EGFR) and antimicrobial activity (MIC values: 2–10 µg/mL against Gram-positive bacteria). However, specificity varies with substituents (e.g., chloro vs. methoxy groups) . Initial screens should include:
- Enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
- Cytotoxicity profiling (MTT assay on HEK-293 or HeLa cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) minimizes side reactions during amide coupling .
- Catalyst screening : Pd/C or triethylamine accelerates condensation while reducing reaction time .
- Real-time monitoring : In-situ FTIR tracks intermediate formation, enabling timely adjustments .
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from stereochemical impurities or assay variability . Mitigation strategies:
- Isomer separation : Chiral HPLC or crystallization to isolate active enantiomers .
- Standardized protocols : Use common cell lines (e.g., MCF-7 for anticancer assays) and positive controls (e.g., doxorubicin) .
- Dose-response curves : Validate IC₅₀ values across multiple replicates to ensure reproducibility .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Simulated gastric fluid (SGF) testing : Incubate at pH 1.2 (37°C) to evaluate acid stability .
- Plasma stability assays : Monitor degradation in human plasma via LC-MS over 24 hours .
- Light exposure studies : UV-Vis spectroscopy tracks photodegradation kinetics .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1M17 for EGFR) .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?
- Substituent scanning : Synthesize analogs with varied groups (e.g., -OCH₃ → -CF₃) and compare IC₅₀ values .
- Crystallographic data : Overlay ligand-protein complexes to identify critical interactions (e.g., hydrogen bonds with Thr766 in EGFR) .
- Free-energy perturbation (FEP) : Predicts ΔΔG values for substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
